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Abstract
1-Bromo-3-methylheptane is a chiral primary alkyl halide with a unique structural motif that

influences its chemical reactivity. This technical guide provides a comprehensive overview of

the reactivity profile of 1-bromo-3-methylheptane, drawing upon established principles of

organic chemistry and data from analogous structures due to the limited availability of direct

experimental data for this specific compound. The document details its susceptibility to

nucleophilic substitution and elimination reactions, the governing mechanistic pathways (SN2,

E2), and its utility in forming carbon-carbon bonds via Grignard and Wurtz-type reactions.

Experimental protocols for key transformations are provided, alongside a quantitative summary

of its known physical and computed properties.

Introduction
Alkyl halides are fundamental building blocks in organic synthesis, valued for their versatility in

forming new chemical bonds. 1-Bromo-3-methylheptane (C₈H₁₇Br) presents an interesting

case study in reactivity due to its combination of a primary bromide, conferring high reactivity

towards substitution, and a chiral center at the C3 position, which introduces stereochemical

considerations. Furthermore, the methyl group at the C3 position introduces a degree of steric

hindrance that can modulate the kinetics of substitution and elimination reactions.

Understanding the interplay of these structural features is crucial for predicting its behavior in
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complex synthetic sequences, particularly in the context of drug development where

stereochemistry and predictable reactivity are paramount.[1]

Physicochemical Properties
Quantitative data for 1-bromo-3-methylheptane is primarily based on computed values. These

properties are essential for planning reactions, including solvent selection and purification

methods.

Property Value Source

Molecular Formula C₈H₁₇Br PubChem[2]

Molecular Weight 193.12 g/mol PubChem[2]

IUPAC Name 1-bromo-3-methylheptane PubChem[2]

CAS Number 5200-08-8 PubChem[2]

XLogP3 4.3 PubChem[2]

Monoisotopic Mass 192.05136 Da PubChem[2]

Polar Surface Area 0 Å² PubChem[2]

Rotatable Bond Count 5 PubChem[2]

Reactivity and Mechanistic Pathways
The reactivity of 1-bromo-3-methylheptane is dominated by the chemistry of its carbon-

bromine bond. As a primary alkyl halide, it is a prime candidate for bimolecular nucleophilic

substitution (SN2) and, under appropriate conditions, bimolecular elimination (E2) reactions.

Unimolecular pathways (SN1 and E1) are generally disfavored due to the instability of the

corresponding primary carbocation.[3][4]

Nucleophilic Substitution (SN2)
The SN2 mechanism is expected to be the predominant pathway for substitution reactions of 1-
bromo-3-methylheptane with a wide range of nucleophiles.[3][4] This is a single-step,

concerted process where the nucleophile attacks the electrophilic α-carbon from the backside,
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leading to an inversion of stereochemistry if the carbon were a stereocenter. While the α-

carbon in 1-bromo-3-methylheptane is not chiral, the presence of the chiral center at C3 can

influence the reaction's stereochemical outcome in subsequent transformations.

The rate of the SN2 reaction is sensitive to steric hindrance.[5][6][7][8] The methyl group at the

β-position (C3) in 1-bromo-3-methylheptane introduces some steric bulk, which may slightly

retard the rate of SN2 reactions compared to unbranched primary alkyl halides like 1-

bromoheptane.[9] However, this hindrance is generally not significant enough to prevent the

reaction from occurring efficiently with good nucleophiles.

SN2 reaction mechanism.

Elimination (E2)
Elimination reactions compete with nucleophilic substitution, particularly in the presence of

strong, sterically hindered bases.[10][11][12] For 1-bromo-3-methylheptane, the E2

mechanism is the most likely elimination pathway. This concerted reaction involves the

abstraction of a proton from the β-carbon (C2) by a base, the simultaneous formation of a π-

bond, and the departure of the bromide leaving group.

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the

formation of the more substituted (and therefore more stable) alkene. However, the use of a

bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted

alkene (Hofmann product) due to steric hindrance. In the case of 1-bromo-3-methylheptane,

elimination will lead to the formation of 3-methylhept-1-ene.

Grignard Reagent Formation Reaction with Electrophile

1-Bromo-3-methylheptane Grignard ReagentMg, dry ether Alcohol

1. Electrophile (e.g., R'CHO)
2. H₃O⁺

2 x 1-Bromo-3-methylheptane 6,11-Dimethyldohexadecane2 Na, dry ether
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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